molecular formula C18H18F3N5O3 B284167 N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Número de catálogo B284167
Peso molecular: 409.4 g/mol
Clave InChI: MJMJSSRREHEGIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to be effective in treating B cell malignancies and autoimmune diseases.

Mecanismo De Acción

BTK is a non-receptor tyrosine kinase that plays a critical role in B cell signaling and activation. Upon B cell receptor stimulation, BTK is activated and phosphorylates downstream signaling molecules, leading to B cell proliferation, survival, and differentiation. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B cell activation and proliferation.
Biochemical and Physiological Effects
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to inhibit the activation of B cells and the production of autoantibodies in autoimmune diseases such as lupus. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to have minimal effects on T cell function, which is important for minimizing the risk of immunosuppression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical studies. However, one limitation of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective BTK inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, the use of BTK inhibitors in combination with immunotherapies, such as checkpoint inhibitors, is also an area of active investigation.

Métodos De Síntesis

The synthesis of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves several steps, including the preparation of 2-(trifluoromethyl)-1,3-benzodioxole, the coupling of 2-(trifluoromethyl)-1,3-benzodioxole with 6-bromo-4-pyrimidinamine, and the subsequent coupling of the resulting intermediate with 1-piperidinylamine. The final product is obtained by reacting the intermediate with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Aplicaciones Científicas De Investigación

N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies and autoimmune diseases. In a study published in Cancer Research, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by inducing apoptosis and inhibiting BTK signaling. In another study published in the Journal of Immunology, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea was shown to be effective in suppressing the activation of B cells and the production of autoantibodies in a mouse model of lupus.

Propiedades

Fórmula molecular

C18H18F3N5O3

Peso molecular

409.4 g/mol

Nombre IUPAC

1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C18H18F3N5O3/c19-17(20,21)18(28-12-6-2-3-7-13(12)29-18)25-16(27)24-14-10-15(23-11-22-14)26-8-4-1-5-9-26/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,22,23,24,25,27)

Clave InChI

MJMJSSRREHEGIQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=NC=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

SMILES canónico

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.